

An In-depth Technical Guide to the Physical and Chemical Properties of Vindoline

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Compound of Interest

Compound Name: Vindoline

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Introduction

Vindoline is a monoterpenoid indole alkaloid with the chemical formula $C_{21}H_{24}N_2O_2$.^[1] As a natural product isolated from various plant species, including *Catharanthus roseus*, it has garnered interest within the scientific community for its potential biological activities.^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **vindoline**, detailed experimental protocols for its isolation and characterization, and visualizations of its biosynthetic pathway and putative mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this complex natural product.

Physical and Chemical Properties

Vindoline is a tertiary amino compound, a methyl ester, and an organic heteropentacyclic compound.^[1] While extensive experimental data for all its physical properties are not readily available in the public domain, a collection of computed and experimentally determined values are summarized below.

General Properties

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₂	PubChem[1]
Molecular Weight	336.4 g/mol	PubChem[1]
CAS Number	5980-02-9	PubChem[1]
Appearance	Solid (presumed)	-
XLogP3	2.9	PubChem[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **vindolinine**. While complete assigned spectra are not universally published, the following information has been compiled from available resources.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a key technique for the identification of **vindolinine**. The protonated molecule [M+H]⁺ is typically observed.

Precursor Ion (m/z)	Instrument	Ionization	Key Fragment Ions (m/z)	Source
337.191	qTof	Positive Ion Mode	320.165192, 260.143036, 144.080765, 117.069435, 115.054398	PubChem[1]
337	LC-ESI-QIT	ESI	320, 308	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR spectrum for **vindolinine** is not readily available in the searched literature, studies on related compounds and extracts containing **vindolinine** provide some insight. For instance, in extracts of *C. roseus*, characteristic signals for indole alkaloids

are observed.[3] Researchers undertaking the isolation or synthesis of **vindolinine** would need to perform detailed 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments for complete structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of **vindolinine** is expected to show characteristic absorptions for its functional groups. Based on its structure, the following peaks can be anticipated:

Wavenumber (cm^{-1})	Functional Group
~3000-2800	C-H stretching (alkane)
~1735	C=O stretching (ester)
~1600, ~1470	C=C stretching (aromatic)
~1250	C-N stretching (amine)
~1200-1000	C-O stretching (ester)

UV-Vis Spectroscopy

The UV-Vis spectrum of **vindolinine** in a suitable solvent like ethanol is expected to show absorption maxima characteristic of the indole chromophore.

Experimental Protocols

Isolation and Purification of Vindolinine from *Catharanthus roseus*

The isolation of **vindolinine** typically involves the extraction of total alkaloids from the plant material, followed by chromatographic separation. The following is a generalized protocol based on literature methods.[4][5][6]

1. Extraction of Total Alkaloids:

- Plant Material: Dried and powdered leaves of *Catharanthus roseus*.

- Solvent: Methanol or ethanol.
- Procedure:
 - Macerate the powdered plant material in the chosen alcohol for an extended period (e.g., 24-48 hours) at room temperature, or perform a hot ethanolic extraction.
 - Filter the extract and concentrate it under reduced pressure to obtain a crude residue.
 - Acidify the residue with an aqueous acid solution (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal material.
 - Basify the acidic aqueous solution with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.
 - Extract the liberated alkaloids with an organic solvent such as chloroform or dichloromethane.
 - Combine the organic extracts and evaporate the solvent to yield the crude total alkaloid extract.

2. Chromatographic Separation:

- Centrifugal Partition Chromatography (CPC): This technique has been shown to be effective for the preparative isolation of **vindolinine** from crude alkaloid mixtures.^[4] The specific solvent system and operating parameters would need to be optimized based on the instrument and the exact composition of the crude extract.
- Preparative Thin-Layer Chromatography (pTLC):
 - Dissolve the crude alkaloid extract in a small amount of a suitable solvent (e.g., methanol).
 - Apply the solution as a band onto a preparative silica gel TLC plate.
 - Develop the plate in a suitable solvent system (e.g., a mixture of chloroform, methanol, and ammonia). The optimal solvent system may require empirical determination.
 - Visualize the separated bands under UV light.

- Scrape the band corresponding to **vindolinine** from the plate.
- Elute the compound from the silica gel using a polar solvent like methanol.
- Filter and evaporate the solvent to obtain purified **vindolinine**.

3. Purity Assessment:

- The purity of the isolated **vindolinine** should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

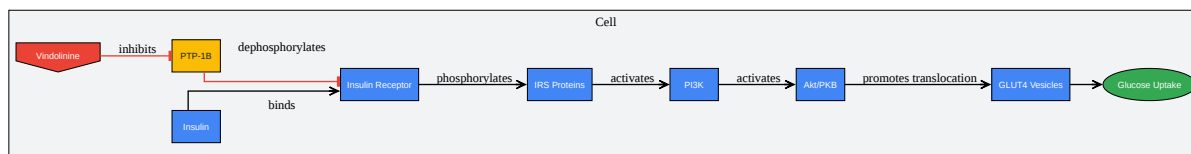
Chemical Synthesis

While the total synthesis of the related alkaloid vindoline has been extensively studied, a specific, detailed, step-by-step protocol for the total synthesis of **vindolinine** is not as commonly reported in the readily available literature. The synthesis of such a complex, polycyclic molecule is a significant undertaking that would involve a multi-step pathway with careful control of stereochemistry.

Biological Activity and Signaling Pathways

Vindolinine has demonstrated potential as a hypoglycemic and antioxidant agent.^{[7][8]} One of the identified mechanisms for its hypoglycemic effect is the inhibition of protein tyrosine phosphatase-1B (PTP-1B).^{[2][7]} PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, **vindolinine** can potentially enhance insulin sensitivity.

Below is a diagram illustrating the proposed mechanism of action of **vindolinine** in the context of the insulin signaling pathway.

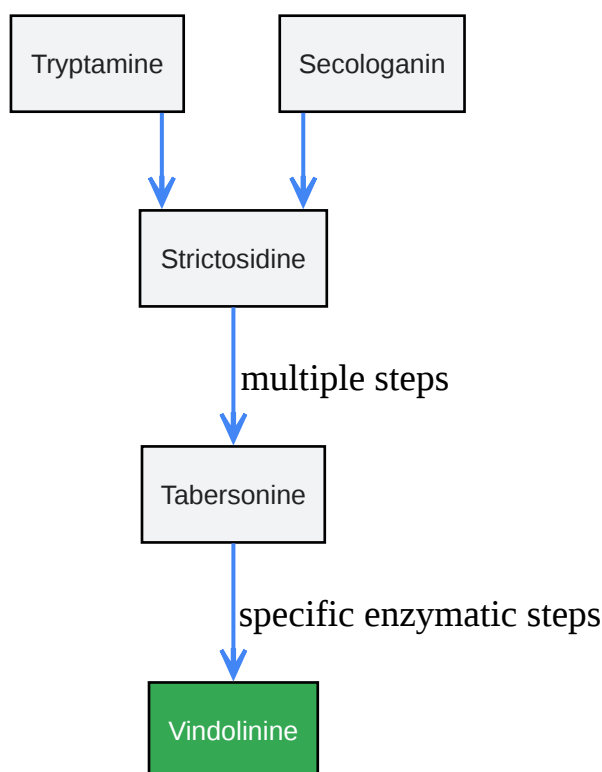


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Proposed mechanism of **vindoline**'s hypoglycemic effect via PTP-1B inhibition.

Biosynthesis of Vindoline

Vindoline is biosynthesized in *Catharanthus roseus* as part of the complex terpenoid indole alkaloid pathway. The biosynthesis of **vindoline** diverges from the pathway leading to other major alkaloids like vindoline and catharanthine. A simplified overview of the **vindoline** biosynthetic pathway is presented below.



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Simplified biosynthetic pathway leading to **vindolinine**.

Conclusion

Vindolinine is a fascinating natural product with demonstrated biological activities that warrant further investigation. This technical guide has summarized the currently available information on its physical and chemical properties, provided generalized experimental protocols for its isolation, and visualized its biosynthetic origin and a potential mechanism of action. It is evident that there are still gaps in the complete characterization of this molecule, particularly concerning detailed quantitative physical data and a fully elucidated total synthesis route. Future research in these areas will be invaluable for advancing our understanding of **vindolinine** and its potential applications in drug discovery and development.

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